molecular formula C18H26ClN7O B5666115 2-(5-amino-1H-tetrazol-1-yl)-N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylacetamide

2-(5-amino-1H-tetrazol-1-yl)-N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylacetamide

Cat. No. B5666115
M. Wt: 391.9 g/mol
InChI Key: CQYNNIKBBRJMMX-UHFFFAOYSA-N
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Description

The compound of interest is a part of a class of chemical compounds that have been synthesized and analyzed for various biological activities. While specific studies on this compound may be limited, related compounds have been synthesized and evaluated for their pharmacological properties.

Synthesis Analysis

The synthesis process of compounds similar to the one involves multiple steps, including condensation, cyclization, and functional group transformations. Key starting materials often include aryl chlorides, amino acids, and isocyanates. The synthesis aims to introduce specific functional groups that confer the desired biological activity (Shibuya et al., 2018; Arafat et al., 2022).

Molecular Structure Analysis

Molecular structure analysis includes X-ray crystallography and NMR spectroscopy to determine the spatial arrangement of atoms. The structural elucidation helps in understanding the conformational preferences and potential interactions with biological targets (Thimmegowda et al., 2009).

Chemical Reactions and Properties

The compound may undergo various chemical reactions, including hydrolysis, oxidation, and reduction, depending on the functional groups present. These reactions can alter the compound's biological activity and pharmacokinetic properties. Studies often explore the reactivity channels to optimize the compound's therapeutic efficacy and safety (Pailloux et al., 2007).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's formulation and delivery. These properties are determined using various analytical techniques and can significantly affect the compound's bioavailability and stability (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, play a critical role in the compound's interaction with biological targets. These properties are influenced by the compound's functional groups and molecular structure. Understanding these properties is essential for predicting the compound's behavior in biological systems (Harusawa et al., 2013).

properties

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN7O/c1-24(17(27)13-26-18(20)21-22-23-26)11-15-3-2-9-25(12-15)10-8-14-4-6-16(19)7-5-14/h4-7,15H,2-3,8-13H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYNNIKBBRJMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)CCC2=CC=C(C=C2)Cl)C(=O)CN3C(=NN=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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